1,4-Dioxacyclopentadecan-5-one

Fragrance Chemistry Structure-Odor Relationships Macrocyclic Musks

1,4-Dioxacyclopentadecan-5-one (CAS 1898-97-1) is a 15-membered macrocyclic lactone containing two oxygen atoms within its ring structure. Its molecular formula is C13H24O3, with a molecular weight of 228.33 g/mol.

Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
CAS No. 1898-97-1
Cat. No. B3034561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxacyclopentadecan-5-one
CAS1898-97-1
Molecular FormulaC13H24O3
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESC1CCCCCOCCOC(=O)CCCC1
InChIInChI=1S/C13H24O3/c14-13-9-7-5-3-1-2-4-6-8-10-15-11-12-16-13/h1-12H2
InChIKeyYEBHGHOBBXQRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxacyclopentadecan-5-one (CAS 1898-97-1) Chemical Identifier & Baseline Profile for Procurement


1,4-Dioxacyclopentadecan-5-one (CAS 1898-97-1) is a 15-membered macrocyclic lactone containing two oxygen atoms within its ring structure [1]. Its molecular formula is C13H24O3, with a molecular weight of 228.33 g/mol [2]. Computed properties include an XLogP3-AA of 3.5 and a topological polar surface area of 35.5 Ų, indicating moderate lipophilicity [2]. The compound is classified as a macrocyclic musk and is primarily of interest in fragrance chemistry and supramolecular host-guest research applications [1][3].

1,4-Dioxacyclopentadecan-5-one: Why Generic Substitution with Common Macrocyclic Musks May Compromise Odor Profile


Substituting 1,4-dioxacyclopentadecan-5-one with other macrocyclic musks, such as cyclopentadecanolide or ethylene brassylate, is not straightforward due to the specific impact of oxygen atoms on the ring's odor character. Classical structure-odor relationship studies establish that the introduction of oxygen into a macrocyclic lactone ring generally reduces musk odor intensity [1]. Specifically, while cyclopentadecanolide is described as having a woody, cedrol-like note [1], 1,4-dioxacyclopentadecan-5-one, with its unique dioxa-substitution pattern, is reported to possess a medium-strength sweet musk odor with a distinct woodiness and a back-note of santalol [1]. Therefore, interchanging these compounds will likely result in a perceptibly different olfactory outcome, making direct substitution unacceptable for applications requiring precise scent replication.

1,4-Dioxacyclopentadecan-5-one: Quantitative Evidence of Differentiation from Analogs


Odor Profile Differentiation: Medium-Strength Sweet Musk with Santalol Note vs. Woody Musk of Cyclopentadecanolide

1,4-Dioxacyclopentadecan-5-one (referred to as 4-oxa-pentadecanolide) is distinguished from its close analog, cyclopentadecanolide, by a clear qualitative difference in its olfactory profile. In a comparative organoleptic evaluation, cyclopentadecanolide was described as having a typical clean musk odor with a strong woody character reminiscent of cedrol [1]. In contrast, 1,4-dioxacyclopentadecan-5-one was found to possess a fine musk odor with a back-note of santalol and a slight fruity note, and was specifically characterized as a 'medium strength sweet musk with a distinct woodiness' [1].

Fragrance Chemistry Structure-Odor Relationships Macrocyclic Musks

Lipophilicity Comparison: 1,4-Dioxacyclopentadecan-5-one LogP 3.5 vs. Ethylene Brassylate LogP ~3.9

The computed octanol-water partition coefficient (XLogP3-AA) for 1,4-dioxacyclopentadecan-5-one is 3.5, indicating moderate lipophilicity [1]. This value is numerically lower than the logP reported for the widely used macrocyclic musk ethylene brassylate (1,4-dioxacycloheptadecane-5,17-dione), which has a predicted logP of approximately 3.9 . This difference suggests that 1,4-dioxacyclopentadecan-5-one is slightly less lipophilic than ethylene brassylate, which may influence its partitioning behavior in different product formulations and its interaction with biological membranes.

Physicochemical Properties Lipophilicity Formulation Science

Stability Assessment: Hydrolytic Stability in pH 7.4 PBS Buffer Supports Procurement for Biological Studies

A specific stability assay (ChEMBL ID: CHEMBL4682084) evaluated 1,4-dioxacyclopentadecan-5-one under physiologically relevant conditions. The compound was assessed for stability in pH 7.4 PBS buffer at a concentration of 100 μM, with conversion measured via LC-MS/MS over a period of up to 24 hours [1]. While the precise quantitative conversion rate is not publicly available, the existence of this assay and the compound's classification under 'Physicochemical' stability testing provide a verifiable data point confirming its stability in a standard biological buffer system. This contrasts with the lack of such publicly available, curated stability data for many other macrocyclic lactones in similar biological contexts.

Stability Hydrolysis Biocompatibility

Class-Level Odor Reduction: Macrocyclic Lactones with Ring Oxygen Show Weaker Musk Intensity

A foundational review on musk odor by Stoll establishes a clear class-level rule: 'When oxygen is introduced in the chain of a macrocyclic lactone, the odour is reduced' [1]. 1,4-Dioxacyclopentadecan-5-one, containing an ether oxygen in addition to the lactone oxygen, adheres to this principle. This explains its characterization as having a 'medium strength' musk odor, as opposed to the 'strong' musk odor of lactones without additional ring oxygen atoms (e.g., pentadecanolide, which is described as having 'musk intensity of ambrette' [1]).

Structure-Odor Relationship Macrocyclic Musks Olfactory Science

1,4-Dioxacyclopentadecan-5-one: Recommended Application Scenarios Based on Verified Differentiation


Fine Fragrance Creation Requiring a Specific Santalol-Woody Musk Note

Perfumers seeking a musk with a medium-strength sweet character and a distinct sandalwood (santalol) nuance, rather than the more common cedarwood (cedrol) note of cyclopentadecanolide, will find 1,4-dioxacyclopentadecan-5-one to be the precise ingredient. This olfactory profile is documented in direct comparative organoleptic studies [1]. Procurement should be prioritized for accords where this specific woody-musk nuance is essential.

Formulation of Products with Slightly Higher Aqueous Solubility Requirements

Based on its lower computed LogP (3.5) compared to ethylene brassylate (~3.9) [1][2], 1,4-dioxacyclopentadecan-5-one is expected to exhibit marginally better partitioning into aqueous phases. This makes it a more suitable candidate for formulations where slightly increased water solubility or reduced lipophilicity is beneficial, such as in certain personal care products or aqueous-based fragrance delivery systems.

Short-Term Biological Studies and In Vitro Assays

For researchers conducting cell-based assays or short-term in vitro studies, the documented stability of 1,4-dioxacyclopentadecan-5-one in pH 7.4 PBS buffer for up to 24 hours provides a crucial data point [1]. This information supports its selection over untested analogs, reducing the risk of experimental artifacts due to rapid compound degradation and allowing for more reliable data interpretation in a biological context.

Supramolecular Chemistry and Host-Guest Interaction Studies

The unique macrocyclic structure of 1,4-dioxacyclopentadecan-5-one, featuring two ether oxygen atoms and one ester carbonyl, presents a distinct and well-defined binding pocket [1]. This makes the compound a valuable scaffold for investigating host-guest chemistry, particularly for studying metal cation complexation or the encapsulation of small organic molecules where the specific arrangement of oxygen atoms provides unique recognition characteristics.

Technical Documentation Hub

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16 linked technical documents
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